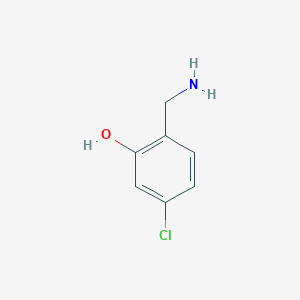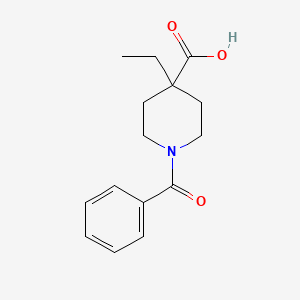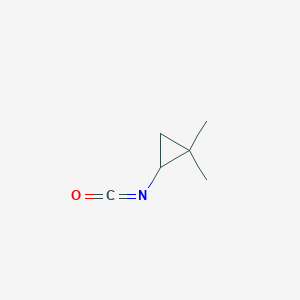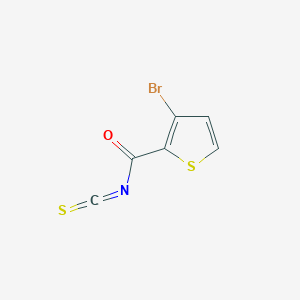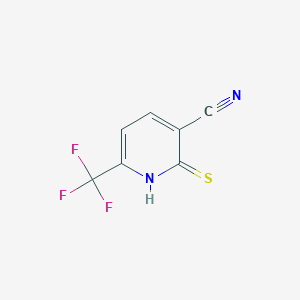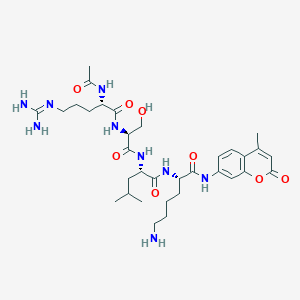
Ac-Arg-Ser-Leu-Lys-AMC
Vue d'ensemble
Description
1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol (DAG) with polyunsaturated fatty acid arachidonic acid and stearic acid in the sn-1 and sn-2 positions, respectively. 1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol is a potent activator of PKCα, PKCε, and PKCδ and also competitively binds to the Ras activator RasGRP. 1,2-Diacylglycerols are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. DAGs activate Protein Kinase C (PKC), which is a key regulator of signal transduction, cellular regulation, and tumor promotion.
Mécanisme D'action
Target of Action
The primary target of Acetyl-Arginine-Serine-Leucine-Lysine-7-Amino-4-Methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC) is the Site-1 Protease (S1P), a mammalian subtilisin-related serine protease . S1P cleaves sterol regulatory element-binding proteins (SREBPs), which are transcription factors .
Mode of Action
this compound acts as a fluorogenic substrate for Site-1 Protease . The peptide sequence Arginine-Serine-Leucine-Lysine (RSLK) corresponds to the internal propeptide cleavage site that generates active S1P . The activity of S1P is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .
Biochemical Pathways
The cleavage of SREBPs by S1P occurs in the endoplasmic reticulum, a key biochemical pathway involved in protein processing . The activation of S1P and subsequent cleavage of SREBPs can influence lipid homeostasis, as SREBPs are known to regulate the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, triglycerides, and phospholipids.
Analyse Biochimique
Biochemical Properties
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin serves as a fluorogenic substrate for Site-1 protease. When cleaved by this enzyme, the compound releases free fluorescent 7-amino-4-methylcoumarin, which can be quantified by measuring its fluorescence. This property makes Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin an essential tool for studying the activity of Site-1 protease in various biochemical reactions . The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease is highly specific, allowing researchers to monitor the enzyme’s activity with precision.
Cellular Effects
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin influences cellular processes by serving as a substrate for Site-1 protease, which plays a crucial role in the regulation of lipid metabolism. The cleavage of this substrate by Site-1 protease leads to the activation of sterol regulatory element-binding proteins, which in turn regulate the expression of genes involved in cholesterol and fatty acid biosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the importance of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in cellular function.
Molecular Mechanism
The molecular mechanism of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin involves its specific cleavage by Site-1 protease. This enzyme recognizes the peptide sequence of the compound and cleaves it at the appropriate site, releasing the fluorescent 7-amino-4-methylcoumarin . This cleavage event is crucial for the activation of sterol regulatory element-binding proteins, which subsequently translocate to the nucleus and activate the transcription of target genes. The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease exemplifies the specificity and efficiency of enzyme-substrate interactions in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin can be observed over time by monitoring the fluorescence of the released 7-amino-4-methylcoumarin. The stability of the compound and its degradation products can be assessed through various analytical techniques. Long-term studies have shown that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin remains stable under controlled conditions, allowing for consistent and reliable measurements of protease activity .
Dosage Effects in Animal Models
In animal models, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin vary with different dosages. Studies have demonstrated that low doses of the compound effectively serve as a substrate for Site-1 protease, while higher doses may lead to saturation of the enzyme and reduced efficiency of cleavage. Additionally, excessive doses of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin may result in toxic or adverse effects, highlighting the importance of optimizing dosage for experimental purposes .
Metabolic Pathways
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is involved in metabolic pathways related to lipid biosynthesis and regulation. The cleavage of this compound by Site-1 protease activates sterol regulatory element-binding proteins, which control the expression of genes involved in cholesterol and fatty acid metabolism . This interaction underscores the role of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its localization to target sites where Site-1 protease is active. The distribution of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin within cells is crucial for its function as a substrate and for the accurate measurement of protease activity .
Subcellular Localization
The subcellular localization of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is available for cleavage by Site-1 protease in the appropriate cellular context .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


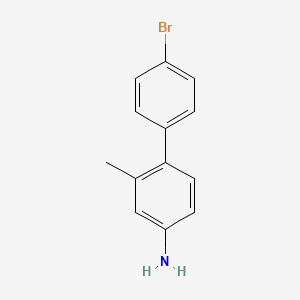

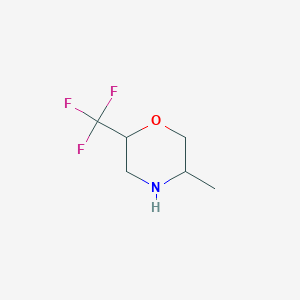

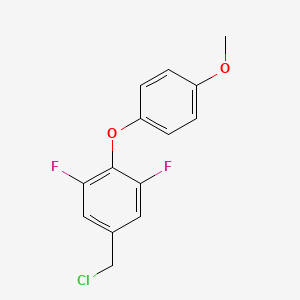
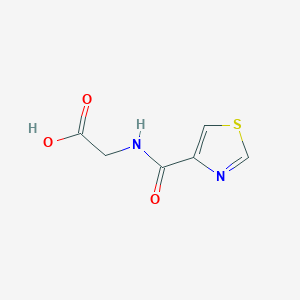
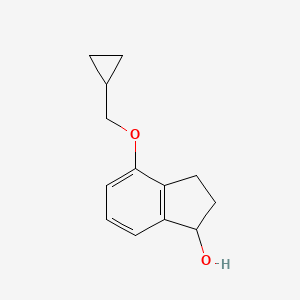
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

